4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole
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Overview
Description
4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole: is an organic compound characterized by a cyclohexene ring substituted with a methyl group and a methylene bridge connecting to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclohex-2-en-1-yl)methyl)-1H-imidazole typically involves the following steps:
Formation of the Cyclohexene Intermediate: The starting material, 3-methylcyclohex-2-en-1-one, can be synthesized through the aldol condensation of acetone and methyl vinyl ketone, followed by cyclization.
Methylation: The cyclohexene intermediate undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Imidazole Formation: The final step involves the reaction of the methylated cyclohexene with imidazole in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
- Substitution
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction of the imidazole ring can yield saturated imidazoline derivatives.
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
5-[(3-methylcyclohex-2-en-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-10(5-9)6-11-7-12-8-13-11/h5,7-8,10H,2-4,6H2,1H3,(H,12,13) |
InChI Key |
BAQHMGKQTJNVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)CC2=CN=CN2 |
Origin of Product |
United States |
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